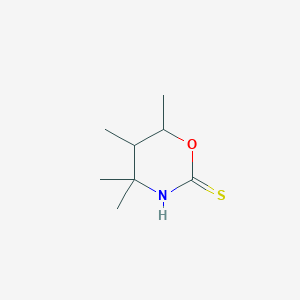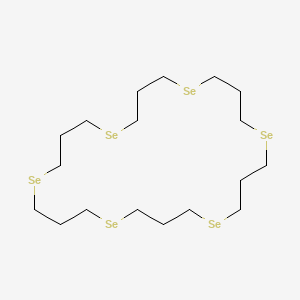
1,5,9,13,17,21-Hexaselenacyclotetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9,13,17,21-Hexaselenacyclotetracosane is a macrocyclic compound containing selenium atoms. It is part of a broader class of selenoether macrocycles, which are known for their ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,9,13,17,21-Hexaselenacyclotetracosane can be synthesized through the reaction of selenium with appropriate organic precursors. One common method involves the treatment of bismuth(III) halides (such as BiCl3 or BiBr3) with selenoether ligands like 1,5-diselenacyclooctane, 1,5,9,13-tetraselenacyclohexadecane, and this compound . The reaction typically yields the desired macrocyclic compound in moderate to high yields as intensely colored powdered solids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9,13,17,21-Hexaselenacyclotetracosane undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions like bismuth, nickel, copper, zinc, and cadmium
Oxidation and Reduction: The selenium atoms in the macrocycle can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal halides (e.g., BiCl3, BiBr3) and selenoether ligands under moderate temperatures.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include sodium borohydride (NaBH4).
Major Products
Wissenschaftliche Forschungsanwendungen
1,5,9,13,17,21-Hexaselenacyclotetracosane has several scientific research applications:
Coordination Chemistry: Used to study the formation and stability of metal complexes
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,5,9,13,17,21-hexaselenacyclotetracosane primarily involves its ability to form stable complexes with metal ions. The selenium atoms in the macrocycle act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the electronic properties of the metal ions, potentially leading to unique catalytic or biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Diselenacyclooctane
- 1,5,9,13-Tetraselenacyclohexadecane
- 1,5,9,13,17,21-Hexaazacyclotetracosane
Uniqueness
1,5,9,13,17,21-Hexaselenacyclotetracosane is unique due to its six selenium atoms, which provide distinct electronic and coordination properties compared to similar macrocycles containing sulfur or nitrogen atoms. This uniqueness makes it particularly valuable in the study of metal-selenoether interactions and the development of new materials .
Eigenschaften
CAS-Nummer |
120039-07-8 |
|---|---|
Molekularformel |
C18H36Se6 |
Molekulargewicht |
726.3 g/mol |
IUPAC-Name |
1,5,9,13,17,21-hexaselenacyclotetracosane |
InChI |
InChI=1S/C18H36Se6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
InChI-Schlüssel |
BDBXKNNHVDHWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Se]CCC[Se]CCC[Se]CCC[Se]CCC[Se]CCC[Se]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
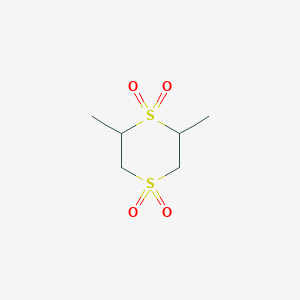
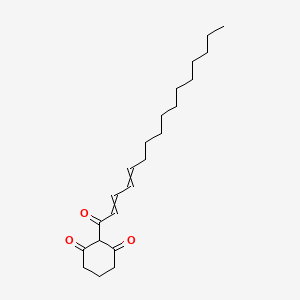
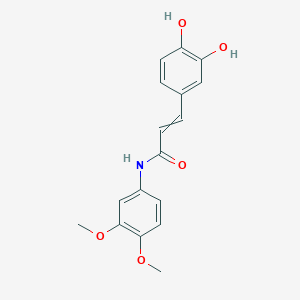
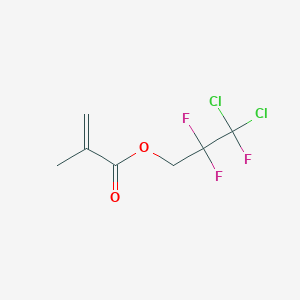
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)


